molecular formula C10H13ClOS B8288276 [1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

[1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

Cat. No. B8288276
M. Wt: 216.73 g/mol
InChI Key: RQFQUTVZIJHNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586462B2

Procedure details

Oxalyl chloride (12 mL, 24 mmol) was added to CH2Cl2 (250 mL) at −78° C. DMSO (3.75 g, 48 mmol) was added dropwise to the mixture and stirring was continued for 15 min. A solution of alcohol 20 (2.57 g, 12 mmol) in CH2Cl2 (20mL) was then added dropwise. After 1 hr at −78° C., Et3N (9.72 g, 96 mmol) was added and the mixture was warmed to 23° C. After 1 h, the mixture was poured into NaHCO3 (sat) and the organic layer was seperated. The aqueous layer was extracted with CH2Cl2 (2×) and the combined organic layer was washed with brine, dried (Na2SO4), concentrated and purified by FCC (silica gel, 100% hexane; 2:1, hexane/CH2Cl2) to afford the above named aldehyde 21.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.72 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[S:16][C:15]([CH2:17][C:18]2([CH2:22][OH:23])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1.CCN(CC)CC.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:11][C:12]1[S:16][C:15]([CH2:17][C:18]2([CH:22]=[O:23])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1 |f:4.5|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
2.57 g
Type
reactant
Smiles
ClC1=CC=C(S1)CC1(CCC1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
9.72 g
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hr at −78° C.
Duration
1 h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was seperated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by FCC (silica gel, 100% hexane; 2:1, hexane/CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(S1)CC1(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.